3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
Description
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c13-11-3-14-2-1-10(11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFSZNAVYAINGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=NC=C2)F)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multiple stepsThe final step involves the coupling of the azetidine-triazole intermediate with a fluoro-substituted pyridine derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of pyridine derivatives .
Scientific Research Applications
3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Scaffold Diversity: The pyridine core in the target compound contrasts with the oxirane in Epoxiconazole and the quinazolinone in . Pyridine’s aromaticity and electron-withdrawing properties may favor interactions with cytochrome P450 enzymes or kinase targets, whereas Epoxiconazole’s epoxide group is critical for fungicidal activity via lanosterol demethylase inhibition .
Triazole Positioning and Linkers :
- The target compound’s triazole is attached via a methylene-azetidine linker, offering conformational restraint compared to the direct oxirane linkage in Epoxiconazole. This could modulate binding kinetics or selectivity .
- Compound A24 () uses a hydroxybutan-2-yl chain to connect triazole and pyridine groups, suggesting flexibility in optimizing pharmacokinetic properties .
Halogen Substituents :
- Fluorine is a common feature (target compound, Epoxiconazole, A24), enhancing metabolic stability and hydrophobic interactions. Chlorine in Epoxiconazole and Biopharmacule’s compound () may improve target affinity in halogen-rich binding pockets .
Biological Implications :
- Epoxiconazole’s efficacy as a fungicide underscores the importance of triazole-epoxide synergism. The target compound’s azetidine-carboxamide group could mimic this synergy by stabilizing enzyme interactions .
- Compound A24’s difluorophenyl and methylpyridine groups highlight the role of aromatic substituents in enhancing antifungal activity .
Research Findings and Mechanistic Hypotheses
- Triazole Role : The 1,2,4-triazole moiety is critical for hydrogen bonding with heme iron in cytochrome P450 enzymes (e.g., CYP51 in fungi), a mechanism shared by Epoxiconazole and related antifungals .
- Azetidine vs. Epoxide: Azetidine’s smaller ring size (4-membered vs.
- Fluorine Impact : Fluorine’s electronegativity and lipophilicity likely enhance membrane permeability and oxidative metabolic resistance, as seen in agrochemical optimizations .
Biological Activity
The compound 3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a novel organic molecule that incorporates a fluorine atom, a triazole ring, and an azetidine carbonyl structure. Its unique chemical composition suggests potential biological activity that warrants detailed investigation. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds featuring triazole and pyridine moieties often exhibit diverse biological activities, including:
- Antimicrobial Effects: Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. The incorporation of the azetidine structure may enhance these effects by altering the interaction with microbial enzymes.
- Anticancer Potential: Triazole-containing compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: The triazole ring can interact with key enzymes involved in cellular processes, potentially inhibiting their activity.
- Receptor Binding: The compound may bind to specific receptors or proteins within cells, modulating signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
In vitro studies have shown that similar triazole derivatives exhibit significant antifungal activity against Candida species and antibacterial effects against Gram-positive bacteria. The structural modifications in this compound could enhance these activities.
Anticancer Activity
Recent investigations into related triazole compounds have reported IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Triazole A | MCF-7 | 6.2 |
| Triazole B | HCT116 | 27.3 |
These findings suggest that this compound may similarly inhibit these cancer cell lines.
Case Studies
A study published in the Journal of Medicinal Chemistry explored a series of triazole derivatives for their anticancer properties. Among them, compounds with similar structural features to this compound demonstrated significant inhibition of tumor growth in xenograft models.
Q & A
What are the key synthetic challenges in preparing 3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine, and how can reaction conditions be optimized?
Level : Advanced
Answer :
The synthesis involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:
- Azetidine Ring Formation : Cyclization steps to form the azetidine core are sensitive to steric hindrance. Evidence from analogous pyridine-triazole hybrid syntheses (e.g., coupling Boc-protected intermediates under basic conditions) suggests using reagents like Cs₂CO₃ and Pd catalysts to improve yields .
- Triazole Installation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole incorporation. Optimization of CuSO₄/sodium ascorbate ratios and solvent systems (e.g., THF/water mixtures) can enhance efficiency, as seen in triazole-pyrazole hybrid syntheses (66–88% yields) .
- Purification : Reverse-phase HPLC or silica gel chromatography is critical for isolating the final product, especially given the polar nature of triazole and azetidine groups .
Table 1 : Representative Reaction Yields from Analogous Syntheses
| Step | Reaction Type | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Azetidine coupling | Cs₂CO₃, Pd₂(dba)₃, XPhos | 70% | |
| 2 | Triazole formation | CuSO₄, sodium ascorbate | 66–88% |
How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?
Level : Basic
Answer :
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry. For example, the triazole proton typically appears as a singlet near δ 8.5–9.5 ppm, while azetidine protons resonate as multiplets between δ 3.0–4.5 ppm .
- X-Ray Crystallography : Programs like SHELXL (widely used for small-molecule refinement) resolve bond angles and stereochemistry. The azetidine carbonyl group (C=O) should show a bond length of ~1.23 Å, consistent with similar structures .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formula.
What mechanistic insights explain the biological activity of triazole-azetidine hybrids, and how can this inform target identification?
Level : Advanced
Answer :
Triazole-azetidine hybrids often exhibit activity via:
- Hydrogen Bonding : The triazole nitrogen atoms act as hydrogen bond acceptors, mimicking natural substrates in enzyme active sites (e.g., antifungal targets like CYP51) .
- Conformational Rigidity : The azetidine ring restricts rotational freedom, enhancing binding affinity. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like kinase enzymes .
- Metabolic Stability : The fluorine substituent at position 3 of the pyridine ring reduces oxidative metabolism, as observed in fluoroquinoline antibiotics .
Table 2 : Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Fluconazole derivatives | Fungal CYP51 | 0.2–5 µM | |
| Epoxiconazole | Plant pathogens | 10–50 nM |
How can computational methods predict the stability and reactivity of this compound under varying pH and temperature conditions?
Level : Advanced
Answer :
- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models bond dissociation energies, predicting degradation pathways. The azetidine carbonyl group is susceptible to hydrolysis under acidic conditions.
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water/DMSO) assess conformational stability. Triazole rings remain planar, while azetidine puckering varies with temperature .
- pH-Dependent Solubility : The compound’s logP (~2.5) suggests moderate lipophilicity, but protonation of the triazole nitrogen at low pH increases solubility, as seen in related analogs .
What are the limitations of current synthetic routes, and how can green chemistry principles be applied?
Level : Advanced
Answer :
- Solvent Waste : Traditional methods use DMF or DCM, which are environmentally hazardous. Alternatives like cyclopentyl methyl ether (CPME) or water-based systems (e.g., micellar catalysis) reduce ecological impact .
- Catalyst Efficiency : Palladium catalysts in coupling reactions generate heavy metal waste. Nickel or iron-based catalysts offer greener alternatives but require optimization for azetidine systems .
- Atom Economy : Multi-step syntheses often have low atom efficiency. One-pot strategies, such as tandem cyclization-functionalization, are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
